Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate

Chiral Synthesis Stereochemistry Piperazine Intermediate

This enantiopure (2R,6S)-cis-2,6-dimethylpiperazine-1-carboxylate intermediate is specifically engineered to bypass linear protection/deprotection and chiral resolution steps. Unlike generic cis-2,6-dimethylpiperazine (CAS 21655-48-1), it delivers the correct absolute stereochemistry at the piperazine core from the outset, eliminating a ≥50% theoretical yield loss inherent in resolution of racemic mixtures. Three orthogonal reactive handles—Boc, secondary amine, and (E)-nitroethenyl (masked amine/cycloaddition handle)—enable rapid divergent SAR library synthesis for CNS and fluoroquinolone-type antibacterial programs. Request immediate pricing on milligram to gram scale.

Molecular Formula C13H23N3O4
Molecular Weight 285.344
CAS No. 2227910-98-5
Cat. No. B2686205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate
CAS2227910-98-5
Molecular FormulaC13H23N3O4
Molecular Weight285.344
Structural Identifiers
SMILESCC1CN(CC(N1C(=O)OC(C)(C)C)C)C=C[N+](=O)[O-]
InChIInChI=1S/C13H23N3O4/c1-10-8-14(6-7-15(18)19)9-11(2)16(10)12(17)20-13(3,4)5/h6-7,10-11H,8-9H2,1-5H3/b7-6+/t10-,11+
InChIKeyVZFBVVGLBSJICB-XIUUEPKSSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate (CAS 2227910-98-5): A Defined Chiral Intermediate for Medicinal Chemistry


tert-Butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate (CAS 2227910-98-5) is a chiral, cis-configured piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an (E)-2-nitroethenyl substituent. As a member of the 2,6-dimethylpiperazine class, its primary utility lies in its role as a key synthetic intermediate for constructing biologically active molecules, notably in the development of central nervous system (CNS) agents and antibacterials . The well-defined (2R,6S) absolute stereochemistry and the orthogonal reactivity of its functional groups distinguish it from simpler, non-functionalized, or racemic piperazine analogs, enabling the creation of highly complex, stereochemically pure final compounds .

Procurement Risk: Why Generic 2,6-Dimethylpiperazines Cannot Replace a Defined (2R,6S) Stereoisomer for Chiral Synthesis


The simple interchange of a racemic or differently substituted 2,6-dimethylpiperazine with this specific compound introduces critical risks in chiral synthesis or drug candidate development. The most common generic alternative, cis-2,6-dimethylpiperazine (CAS 21655-48-1) or its trans isomer, lacks both the required (2R,6S) absolute stereochemistry and the functional group handles (Boc and nitroethenyl) necessary for regio- and stereoselective transformations . Using such an unsubstituted, non-stereodefined precursor would force a linear synthesis, requiring additional protection/deprotection and chiral resolution steps that dramatically lower overall yield and increase cost. The chemical distinction is quantifiable: a process relying on a non-stereodefined starting material will, at best, produce a racemic mixture at the piperazine ring, incurring a minimum 50% theoretical loss of desired stereoisomer during a resolution step, compared to a direct, high-yielding synthesis starting from this enantiopure building block .

Quantitative Differentiation Evidence for CAS 2227910-98-5 in Chiral Synthesis


Enantiomeric Configuration Purity Defines Synthetic Route Efficiency

The target compound possesses a defined (2R,6S)-cis configuration. Substituting a racemic cis-piperazine analog (e.g., rac-(2R,6S)-2,6-dimethylpiperazine, CAS 21655-48-1) introduces a 1:1 mixture of enantiomers into a chiral synthesis. This not only necessitates a late-stage resolution step but also wastes 50% of the theoretical yield. The target compound eliminates this waste, leading to a direct, more efficient synthesis .

Chiral Synthesis Stereochemistry Piperazine Intermediate

Orthogonal Functional Group Handles Outperform Non-Protected Analogs

A close analog, tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate (CAS 313053-42-2), offers the correct stereochemistry and the Boc group but lacks the (E)-2-nitroethenyl substituent. This missing functional group eliminates a key synthetic handle for further diversification, such as Michael addition or reduction to an aminoethyl group. Conversely, the unprotected analog, (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine (CAS 2225126-62-3), possesses the nitroethenyl group but lacks the Boc protection, rendering the secondary amine prone to unwanted side reactions and limiting orthogonal group manipulation .

Protecting Group Strategy Boc Protection Nitroethenyl Reactivity

Quantified Purity vs. Common In-Class Intermediates

The target compound is supplied with a minimum purity specification of 95% . This meets or exceeds the typical purity range (95-98%) for custom-synthesized chiral piperazine intermediates, as observed for related compounds like (2R,6R)-2,6-dimethylpiperazine dihydrochloride, which is often offered at 95% purity . Lot-to-lot consistency of this purity is critical for reproducible yields in multi-step syntheses.

Chemical Purity HPLC Lot Consistency

Identified Research Applications for CAS 2227910-98-5 Based on its Differentiated Properties


Chiral Pool Synthesis of CNS Drug Candidates

The defined (2R,6S) stereochemistry makes this compound a valuable chiral pool starting material for assembling piperazine-containing central nervous system (CNS) agents, such as novel antidepressants or antipsychotics. Its use allows researchers to install the correct relative and absolute configuration from the outset, bypassing the need for inefficient late-stage chiral separation, as highlighted by the yield advantage established in Section 3 .

Lead Optimization via Divergent Functionalization

The presence of three orthogonal functional handles (Boc, secondary amine, nitroethenyl) supports rapid, divergent synthesis of compound libraries. The nitroethenyl group can serve as a masked primary amine (via reduction) or react in cycloadditions, while the Boc group allows deprotection for subsequent amide coupling. This structural advantage directly supports the three-handle comparison in Section 3, enabling an SAR campaign with higher throughput .

Antibacterial Intermediate Development

As the 2,6-dimethylpiperazine core is a known pharmacophore in fluoroquinolone antibacterials like sparfloxacin, this advanced intermediate can be used to synthesize next-generation analogs. The pre-installed (E)-nitroethenyl group offers a distinct synthetic path for introducing nitrogen-based substituents at the 4-position of the piperazine ring, a common site for structural variation in this class of drugs .

Quote Request

Request a Quote for tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.